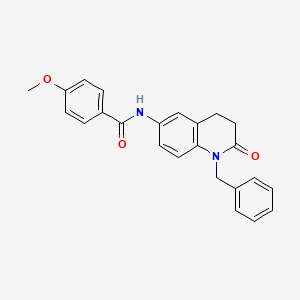![molecular formula C19H19N5O2S B2365521 benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2180010-29-9](/img/structure/B2365521.png)
benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a synthetic organic compound with a complex molecular structure. The combination of benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine rings gives it unique chemical properties. These characteristics make it a valuable molecule in various fields such as chemistry, biology, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone generally involves multi-step organic reactions. The starting materials include benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine derivatives. The process usually begins with the activation of the benzo[d]thiazole ring, followed by a series of nucleophilic substitutions and cyclizations under controlled conditions like temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production might involve large-scale batch reactors where these reactions are carefully monitored for yield optimization. The synthesis could be scaled up using flow chemistry techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can participate in various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can remove or modify functional groups on the pyrimidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : such as hydrogen peroxide or permanganate.
Reducing agents: : like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides, nitrates, and sulfonates for substitution reactions.
Major Products Formed from These Reactions
The major products depend on the specific reagents and reaction conditions. For example, oxidations can yield hydroxyl or carbonyl derivatives, while reductions can produce various hydrogenated forms.
Applications De Recherche Scientifique
This compound finds extensive applications in:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine: : Potential therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.
Industry: : Utilized in materials science for creating polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action for benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves binding to specific molecular targets, affecting cellular pathways. For example, it might inhibit certain enzymes or receptors involved in disease pathways, thus altering the biological function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: : Compounds like benzo[d]thiazol-2-yl-methane derivatives have similar core structures but different substituents, leading to varied properties.
Morpholino derivatives: : Compounds like morpholino-benzimidazole have similar morpholine rings but different core structures.
Dihydropyrido[2,3-d]pyrimidine derivatives: : Similar compounds with different substitutions on the pyrimidine ring.
Uniqueness
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone's uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological activities compared to its analogs.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(17-21-14-5-1-2-6-15(14)27-17)24-7-3-4-13-12-20-19(22-16(13)24)23-8-10-26-11-9-23/h1-2,5-6,12H,3-4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKRPMADRSVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC4=CC=CC=C4S3)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2365440.png)
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2365444.png)
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)









